N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide is an organic compound that features a cyclohexenyl group attached to an ethyl chain, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also facilitates the in-line separation and purification of intermediates, reducing the need for extensive downstream processing .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of benzamide derivatives with biological targets.
Industry: Used in the production of materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The cyclohexenyl group can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-bromopyridyl)]-thiourea
- N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-chloropyridyl)]-thiourea
- N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds .
Properties
Molecular Formula |
C15H18FNO |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H18FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,17,18) |
InChI Key |
FLUJDWNFMMMLFN-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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